3-(2-ethoxyphenyl)-5-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
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Description
3-(2-ethoxyphenyl)-5-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.405. The purity is usually 95%.
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Biological Activity
The compound 3-(2-ethoxyphenyl)-5-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a member of the oxadiazole and triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 1H-1,2,3-triazole derivatives with oxadiazole precursors. The general synthetic pathway includes:
- Formation of Triazole Ring : The initial step involves the reaction of appropriate azides and alkynes under copper-catalyzed conditions.
- Oxadiazole Formation : The triazole derivative is then reacted with carboxylic acids or hydrazides to form the oxadiazole ring.
The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing triazole and oxadiazole moieties. For instance, research indicated that derivatives similar to This compound exhibited significant activity against various bacterial strains and fungi.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A | E. coli | 12 µg/mL |
B | S. aureus | 8 µg/mL |
C | C. albicans | 10 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A study focused on its effect on various cancer cell lines demonstrated promising results:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast) | 15 ± 2 |
A549 (lung) | 20 ± 3 |
HeLa (cervical) | 18 ± 4 |
These findings suggest that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
Case Studies
A notable case study involved a series of synthesized triazole derivatives tested against Mycobacterium tuberculosis . Compounds structurally related to This compound showed significant inhibition of the DprE1 enzyme crucial for mycobacterial cell wall synthesis.
Key Findings:
- BOK-2 and BOK-3 demonstrated IC50 values of 2.2 ± 0.1 µM and 3.0 ± 0.6 µM respectively.
- These compounds exhibited low cytotoxicity in mouse fibroblast cell lines with MIC values below 6 µg/mL.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds like this have been shown to inhibit key enzymes involved in microbial metabolism.
- DNA Interaction : Some derivatives can intercalate into DNA, leading to disruption of replication processes.
- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into and disrupt microbial membranes.
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-5-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-4-26-17-11-6-5-10-16(17)19-21-20(27-23-19)18-14(3)25(24-22-18)15-9-7-8-13(2)12-15/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLVXRWKLRGRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.